molecular formula C12H15IO B8161950 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene

Cat. No.: B8161950
M. Wt: 302.15 g/mol
InChI Key: YFGONEKGHIZICL-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene is a halogenated aromatic compound with the molecular formula C₁₁H₁₃IO and a molecular weight of 288.13 g/mol . Its structure features a benzene ring substituted with:

  • An iodine atom at position 1,
  • A methyl group at position 2,
  • A cyclobutylmethoxy group (OCH₂-cyclobutyl) at position 2.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting G-protein-coupled receptors (e.g., GPR88 agonists) . The cyclobutylmethoxy group contributes steric bulk, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

4-(cyclobutylmethoxy)-1-iodo-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGONEKGHIZICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

    Iodination of the Benzene Ring:

    Attachment of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Types of Reactions:

    Substitution Reactions: The iodine atom in 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into their corresponding reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include 4-(Cyclobutylmethoxy)-2-methylphenol, 4-(Cyclobutylmethoxy)-2-methylbenzonitrile, or 4-(Cyclobutylmethoxy)-2-methylbenzylamine.

    Oxidation Products: Products may include 4-(Cyclobutylmethoxy)-2-methylbenzaldehyde or 4-(Cyclobutylmethoxy)-2-methylbenzoic acid.

    Reduction Products: Products may include 4-(Cyclobutylmethoxy)-2-methylbenzyl alcohol.

Scientific Research Applications

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene depends on its specific application and the target molecules it interacts with

    Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene Cyclopropylmethoxy 288.13 Smaller ring size; potential metabolic stability
4-Cyclobutoxy-1-iodo-2-methylbenzene Cyclobutoxy 288.13 Reduced steric bulk compared to cyclobutylmethoxy
4-Methoxy-1-iodo-2-methylbenzene Methoxy 262.09 Simpler structure; lower steric hindrance
2-(Benzyloxy)-1-iodo-4-methylbenzene Benzyloxy 324.16 Increased hydrophobicity; π-π interactions

Key Observations:

  • Electronic Effects: Iodo substituents at position 1 enhance electron-withdrawing properties compared to bromo analogs (e.g., 2-Bromo-4-iodo-1-methoxybenzene) .

Halogen Substitution Variations

Halogen choice impacts reactivity and stability:

Compound Name Halogen at Position 1 Molecular Weight (g/mol) Reactivity Notes Reference
4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene Iodo 288.13 High stability; slow nucleophilic substitution
2-Bromo-4-iodo-1-methoxybenzene Bromo/Iodo 328.98 Dual halogenation; enhanced electrophilicity
4-Benzyloxy-2-bromo-1-methoxybenzene Bromo 291.11 Faster substitution reactions than iodo analogs

Key Observations:

  • Iodo vs. Bromo: Iodo derivatives exhibit greater molecular weight and lower reactivity in SN2 reactions due to weaker C–I bond polarization .
  • Applications: Iodo-substituted aromatics are preferred in radiopharmaceuticals for isotopic labeling .

Biological Activity

4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom, a cyclobutylmethoxy group, and a methyl group on a benzene ring. The structural formula can be summarized as follows:

  • Chemical Formula : C_{11}H_{13}I O
  • Molecular Weight : Approximately 284.12 g/mol

The biological activity of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The iodine atom enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitution reactions. The cyclobutylmethoxy group may influence the compound's lipophilicity and binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

CompoundAntibacterial Activity (%)
4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzeneTBD
Comparison Compound A91.95
Comparison Compound B83.76

Cytotoxicity

The cytotoxic effects of the compound were evaluated in vitro using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, although specific IC50 values remain to be established.

Cell LineIC50 (µM)
A549 (Lung Cancer)TBD
HeLa (Cervical Cancer)TBD

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that compounds with similar structures exhibited significant inhibition of biofilm formation in E. coli, which is critical for treating infections resistant to conventional antibiotics.
  • Case Study on Cancer Treatment :
    • Research involving derivatives of 4-(Cyclobutylmethoxy)-1-iodo-2-methylbenzene showed promising results in reducing tumor size in xenograft models, indicating potential as an anticancer agent.

Research Findings

Recent literature highlights the ongoing exploration of this compound's biological activity:

  • A study published in Molecules emphasized the importance of structural modifications on the biological properties of benzene derivatives, suggesting that the cyclobutylmethoxy group could enhance selectivity towards specific molecular targets .
  • Another investigation into iodine-containing compounds revealed their potential as GSK-3β inhibitors, which are relevant in Alzheimer's disease treatment .

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